molecular formula C18H18O B3050420 1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene CAS No. 258283-96-4

1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene

Cat. No.: B3050420
CAS No.: 258283-96-4
M. Wt: 250.3 g/mol
InChI Key: BWDWSCGQEMSUQL-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene is an organic compound with the molecular formula C18H18O It is a derivative of benzene, characterized by the presence of an ethoxy group and an ethynyl group substituted with a 4-ethylphenyl moiety

Preparation Methods

The synthesis of 1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylphenylacetylene and 1-ethoxy-4-iodobenzene.

    Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-ethylphenylacetylene is coupled with 1-ethoxy-4-iodobenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.

    Oxidation: The ethyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethylene group using hydrogenation catalysts like palladium on carbon.

Common reagents and conditions used in these reactions include strong acids, halogens, oxidizing agents, and hydrogenation catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene has several scientific research applications, including:

    Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.

    Biological Studies: The compound is used in studies related to its biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group may play a role in binding to active sites or interacting with other molecules.

Comparison with Similar Compounds

1-Ethoxy-4-(2-(4-ethylphenyl)ethynyl)benzene can be compared with other similar compounds, such as:

    4-Ethoxyphenylacetylene: This compound lacks the ethyl group on the phenyl ring, making it less sterically hindered.

    1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and interactions.

Properties

IUPAC Name

1-ethoxy-4-[2-(4-ethylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19-4-2/h5-8,11-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDWSCGQEMSUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610961
Record name 1-Ethoxy-4-[(4-ethylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258283-96-4
Record name 1-Ethoxy-4-[(4-ethylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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